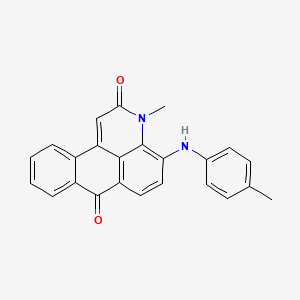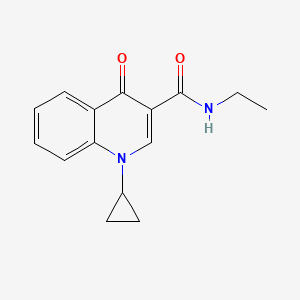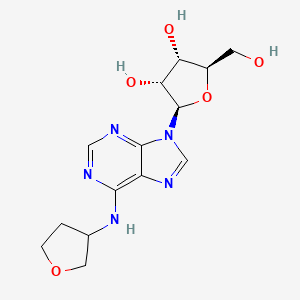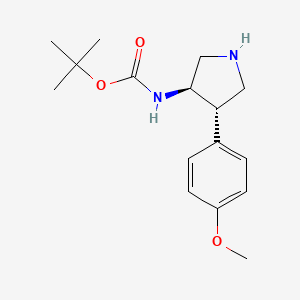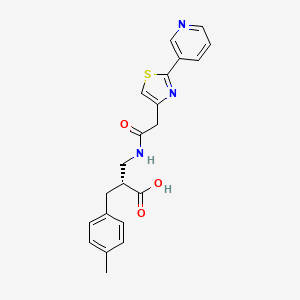
(R)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is a chiral compound with a complex structure that includes a pyridine ring, a thiazole ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyridine ring, and the incorporation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine or thiazole rings, potentially altering their electronic properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylbenzyl group can yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Wissenschaftliche Forschungsanwendungen
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid (racemic mixture)
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)butanoic acid
Uniqueness
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer or racemic mixture, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C21H21N3O3S |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(2R)-2-[(4-methylphenyl)methyl]-3-[[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-6-15(7-5-14)9-17(21(26)27)12-23-19(25)10-18-13-28-20(24-18)16-3-2-8-22-11-16/h2-8,11,13,17H,9-10,12H2,1H3,(H,23,25)(H,26,27)/t17-/m1/s1 |
InChI-Schlüssel |
ZOKSHOPMCFOELN-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[C@H](CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
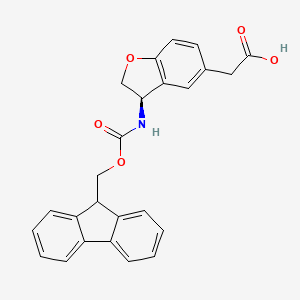
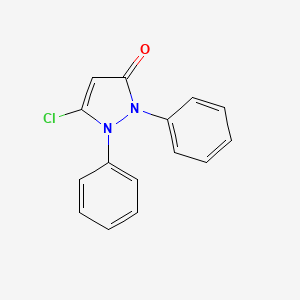
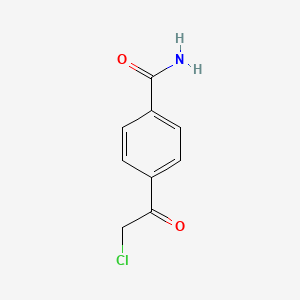
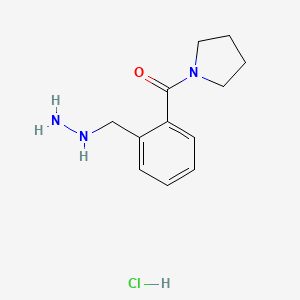
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)
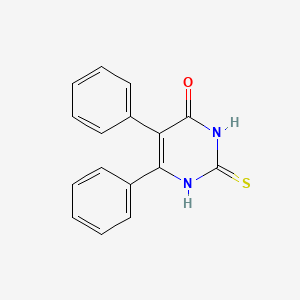
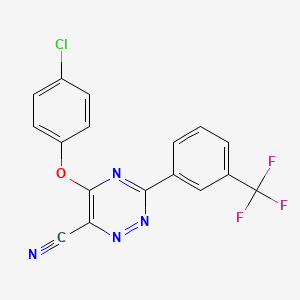
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
